molecular formula C18H32O4 B12553604 11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid CAS No. 144335-16-0

11-(4-Pentyl-1,2-dioxetan-3-YL)undec-9-enoic acid

Cat. No.: B12553604
CAS No.: 144335-16-0
M. Wt: 312.4 g/mol
InChI Key: GCOVDDMCHVEXDR-UHFFFAOYSA-N
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Description

11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is a chemical compound with the molecular formula C₁₈H₃₂O₄ It is characterized by the presence of a dioxetane ring, which is a four-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid typically involves the formation of the dioxetane ring through a series of organic reactions. One common method includes the reaction of an appropriate precursor with a peroxide under controlled conditions to form the dioxetane ring. The reaction conditions often require careful temperature control and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The dioxetane ring can be susceptible to oxidation, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the dioxetane ring or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could result in alcohols or alkanes.

Scientific Research Applications

11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the behavior of dioxetane rings and their reactivity.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and other biological processes.

    Industry: Used in the development of new materials and chemical processes, particularly those involving oxidation reactions.

Mechanism of Action

The mechanism by which 11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid exerts its effects involves the reactivity of the dioxetane ring. The ring can undergo cleavage to form reactive intermediates, which can then interact with other molecules. This reactivity is often harnessed in chemical and biological assays to study various processes.

Comparison with Similar Compounds

Similar Compounds

    11-(3-Pentyloxiran-2-yl)undec-9-enoic acid: This compound also contains a reactive ring structure but differs in the type of ring and its reactivity.

    9,15-Octadecadienoic acid, 12,13-dihydroxy-: Another compound with a similar carbon chain length but different functional groups.

Uniqueness

11-(4-Pentyl-1,2-dioxetan-3-yl)undec-9-enoic acid is unique due to its dioxetane ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in applications where controlled reactivity is desired.

Properties

CAS No.

144335-16-0

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

11-(4-pentyldioxetan-3-yl)undec-9-enoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-10-13-16-17(22-21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)

InChI Key

GCOVDDMCHVEXDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(OO1)CC=CCCCCCCCC(=O)O

Origin of Product

United States

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